molecular formula C7H9BrN2 B1447028 (5-Bromo-4-methylpyridin-3-yl)methanamine CAS No. 1211534-09-6

(5-Bromo-4-methylpyridin-3-yl)methanamine

Cat. No.: B1447028
CAS No.: 1211534-09-6
M. Wt: 201.06 g/mol
InChI Key: JXRSJDBBLGQHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-4-methylpyridin-3-yl)methanamine: is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-methylpyridin-3-yl)methanamine typically involves the bromination of 4-methylpyridine followed by amination. One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent amination processes. The exact methods can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Arylboronic Acids: Reactants in Suzuki–Miyaura coupling.

    Bases: Such as potassium carbonate, used to facilitate the reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Novel Derivatives:

Biology and Medicine:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-4-methylpyridin-3-yl)methanamine in chemical reactions typically involves the formation of intermediates through palladium-catalyzed processes. The molecular targets and pathways can vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness:

    Functional Group:

Properties

IUPAC Name

(5-bromo-4-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRSJDBBLGQHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283190
Record name 5-Bromo-4-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211534-09-6
Record name 5-Bromo-4-methyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211534-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-4-methylpyridin-3-yl)methanamine
Reactant of Route 2
(5-Bromo-4-methylpyridin-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(5-Bromo-4-methylpyridin-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(5-Bromo-4-methylpyridin-3-yl)methanamine
Reactant of Route 5
(5-Bromo-4-methylpyridin-3-yl)methanamine
Reactant of Route 6
(5-Bromo-4-methylpyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.